molecular formula C26H25ClN2O3 B030583 Tolvaptan, (S)- CAS No. 331947-44-5

Tolvaptan, (S)-

货号 B030583
CAS 编号: 331947-44-5
分子量: 448.9 g/mol
InChI 键: GYHCTFXIZSNGJT-DEOSSOPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tolvaptan is a selective nonpeptide arginine vasopressin V_2 receptor antagonist. It's synthesized for therapeutic purposes, particularly in the treatment of conditions like heart failure, cirrhosis, and specific syndromes of inappropriate antidiuretic hormone secretion due to its ability to selectively block the V_2 receptors in the kidneys, thus promoting the excretion of free water (aquaresis) without significantly altering electrolyte balance or kidney function (Chuanwei et al., 2011).

Synthesis Analysis

The synthesis of Tolvaptan is initiated from 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine through a series of acylation and reduction steps. The process involves acylation with 2-methylbenzoyl chloride followed by reduction with sodium borohydride, achieving an overall yield of approximately 45% (Chuanwei et al., 2011).

Molecular Structure Analysis

The molecular structure and configuration of Tolvaptan have been confirmed through single crystal X-ray diffraction (SXRD) techniques. This analysis validates the synthetic compound as Tolvaptan, with the results indicating the presence of polymorphism phenomena (Xi-yuan, 2012).

Chemical Reactions and Properties

Tolvaptan's chemical properties are characterized by its selective antagonism towards the vasopressin V_2 receptor. This specificity is significant for its diuretic action, promoting the excretion of free water (aquaresis) without affecting electrolytes balance. Its biotransformation is primarily mediated by cytochrome P450 3A4, producing metabolites such as DM-4103 and DM-4107 (Wan et al., 2012).

科学研究应用

Treatment of Hyponatremia

  • Application Summary : Tolvaptan is an arginine vasopressin (AVP) antagonist that acts to increase excretion of free water (aquaresis) in patients without introducing electrolyte abnormalities or worsening renal function . It works via blockade of vasopressin-2 receptors at the renal collecting duct .
  • Methods of Application : Tolvaptan is administered orally. With appropriate monitoring of serum sodium, tolvaptan may be safely dose escalated from 15 mg once daily to a maximum effective dose of 60 mg once daily for multiple days, to achieve optimal aqauretic effects .
  • Results or Outcomes : Since the approval of tolvaptan for the treatment of hypervolemic and euvolemic hyponatremia in 2009, new studies have been reported to better characterize its pharmacokinetic and pharmacodynamic profile .

Improving Bioavailability

  • Application Summary : To improve bioavailability after oral administration, the new tolvaptan-loaded self-microemulsifying drug delivery system (SMEDDS) was further optimized .
  • Methods of Application : Based on a solubility study of tolvaptan in various oils, surfactants, and cosurfactants, Capryol ® 90, Tween 20, and Transcutol ® HP [or polyethylene glycol 200 (PEG 200)] were finally selected for optimization of tolvaptan-loaded SMEDDS formulations .
  • Results or Outcomes : In a rat pharmacokinetic study, the bioavailability of formulations A-1 (16.6%) and B-1 (11.5%) were 23–33-fold higher than that of raw tolvaptan powder (0.5%) .

Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)

  • Application Summary : Tolvaptan is used to slow kidney function decline in patients at risk for rapidly progressing autosomal dominant polycystic kidney disease (ADPKD) .
  • Methods of Application : Tolvaptan is administered orally. The dosage is adjusted based on the patient’s condition and response to the drug .
  • Results or Outcomes : Tolvaptan has been shown to slow the progression of kidney enlargement in ADPKD patients, potentially delaying the need for dialysis or kidney transplantation .

Treatment of Heart Failure

  • Application Summary : Tolvaptan is used to treat low blood sodium levels (hyponatremia) associated with conditions like congestive heart failure .
  • Methods of Application : Tolvaptan is administered orally. The dosage is adjusted based on the patient’s condition and response to the drug .
  • Results or Outcomes : Tolvaptan helps to correct hyponatremia and reduce the symptoms of heart failure by increasing urine output and reducing fluid overload .

Treatment of Cirrhosis

  • Application Summary : Tolvaptan is used to treat low blood sodium levels (hyponatremia) associated with cirrhosis .
  • Methods of Application : Tolvaptan is administered orally. The dosage is adjusted based on the patient’s condition and response to the drug .
  • Results or Outcomes : Tolvaptan helps to correct hyponatremia and reduce the symptoms of cirrhosis by increasing urine output and reducing fluid overload .

Treatment of Syndrome of Inappropriate Antidiuretic Hormone (SIADH)

  • Application Summary : Tolvaptan is used to treat low blood sodium levels (hyponatremia) associated with the syndrome of inappropriate antidiuretic hormone (SIADH) .
  • Methods of Application : Tolvaptan is administered orally. The dosage is adjusted based on the patient’s condition and response to the drug .
  • Results or Outcomes : Tolvaptan helps to correct hyponatremia and reduce the symptoms of SIADH by increasing urine output and reducing fluid overload .

安全和危害

Tolvaptan should not be used for longer than 30 days and should not be used in patients with underlying liver disease because it can cause liver injury, potentially leading to liver failure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

未来方向

Tolvaptan can be recommended for water retention in HF patients, but more evidence is needed . There is an urgent need for more and better research on different diuretic strategies in patients with HF .

属性

IUPAC Name

N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHCTFXIZSNGJT-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@@H](C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolvaptan, (S)-

CAS RN

331947-44-5
Record name Tolvaptan, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOLVAPTAN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08S1L9V25X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolvaptan, (S)-
Reactant of Route 2
Reactant of Route 2
Tolvaptan, (S)-
Reactant of Route 3
Reactant of Route 3
Tolvaptan, (S)-
Reactant of Route 4
Tolvaptan, (S)-
Reactant of Route 5
Reactant of Route 5
Tolvaptan, (S)-
Reactant of Route 6
Tolvaptan, (S)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。